
aztreonam
概要
説明
aztreonam is a complex organic compound that features a thiazole ring, an azetidinone ring, and a propanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aztreonam typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Synthesis of the azetidinone ring, often involving beta-lactam formation.
- Coupling of the thiazole and azetidinone intermediates.
- Introduction of the propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the azetidinone and propanoic acid moieties.
Substitution: Nucleophilic substitution reactions may occur at the amino groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Clinical Applications
Aztreonam is primarily indicated for the treatment of serious infections caused by aerobic gram-negative bacteria. Its applications span various medical fields, including:
- Urinary Tract Infections : this compound is effective against pathogens commonly associated with urinary tract infections, including Escherichia coli and Klebsiella pneumoniae.
- Lower Respiratory Tract Infections : It is used in treating pneumonia and other respiratory infections, particularly in patients with cystic fibrosis and those on mechanical ventilation .
- Intra-abdominal Infections : this compound is indicated for managing infections resulting from hollow viscus perforations and abscesses .
- Septicemia : The antibiotic shows efficacy against bacteremia caused by susceptible gram-negative organisms .
- Skin and Soft Tissue Infections : this compound can treat skin infections caused by aerobic gram-negative bacteria .
Pharmacological Profile
This compound's pharmacokinetics are characterized by:
- Administration : It is typically administered parenterally, allowing for rapid absorption and distribution throughout the body.
- Excretion : The drug is primarily excreted via renal mechanisms, necessitating dosage adjustments in patients with renal impairment .
- Spectrum of Activity : this compound is particularly effective against:
Case Study Data
A study evaluating this compound's efficacy found that it was used successfully in treating various infections:
- Urinary Tract Infections : 23 cases treated with clinical cure observed in 35 out of 60 evaluable episodes.
- Respiratory Tract Infections : 17 cases with significant improvement noted.
- Skin and Soft Tissue Infections : 12 cases showed favorable outcomes .
The overall clinical response rate was approximately 86%, with a low incidence of adverse effects compared to other antibiotics like aminoglycosides, which were associated with higher rates of renal impairment .
Resistance Patterns
Despite its effectiveness, resistance to this compound has been documented. A study indicated that approximately 30% of Pseudomonas aeruginosa isolates demonstrated resistance to this compound, highlighting the need for ongoing surveillance and susceptibility testing in clinical settings .
Combination Therapy
Recent advancements have explored the use of this compound in combination therapies, particularly with avibactam (ATM-AVI), which targets multidrug-resistant gram-negative bacteria. Phase 3 studies have shown that this combination therapy is well-tolerated and demonstrates promising efficacy against serious bacterial infections .
Summary Table of Clinical Applications
Application Area | Specific Conditions | Efficacy Rate |
---|---|---|
Urinary Tract Infections | E. coli, Klebsiella | ~86% |
Lower Respiratory Tract | Pneumonia (in CF patients) | ~86% |
Intra-abdominal Infections | Abscesses, perforations | Effective |
Septicemia | Bacteremia due to gram-negative bacteria | ~86% |
Skin and Soft Tissue Infections | Aerobic gram-negative pathogens | Effective |
作用機序
The mechanism of action of aztreonam would depend on its specific biological target. For example, if it acts as an antibacterial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Penicillins: Beta-lactam antibiotics with a similar azetidinone ring.
Cephalosporins: Another class of beta-lactam antibiotics with a thiazole ring.
Thiazolidinediones: Compounds with a thiazole ring used in diabetes treatment.
Uniqueness
aztreonam is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
Aztreonam is a monocyclic beta-lactam antibiotic primarily effective against gram-negative bacteria. Its unique structure and mechanism of action make it a critical option in treating infections caused by resistant strains, especially in patients with compromised immune systems or those suffering from chronic respiratory diseases.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding protein 3 (PBP3), which is crucial for the final stages of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell lysis mediated by autolytic enzymes, ultimately resulting in bactericidal activity .
Spectrum of Activity
This compound demonstrates potent activity against a broad range of gram-negative aerobic pathogens, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Enterobacter species
Notably, this compound retains efficacy against many strains resistant to other antibiotics, including cephalosporins and aminoglycosides, due to its high resistance to hydrolysis by beta-lactamases produced by these organisms .
Pharmacokinetics
- Absorption : Less than 1% is absorbed orally; however, it is completely absorbed via intramuscular administration.
- Volume of Distribution : Approximately 12.6 L.
- Protein Binding : About 56%, independent of dose.
- Metabolism : 6% to 16% is metabolized to inactive metabolites.
- Elimination : Primarily excreted via urine through both active tubular secretion and glomerular filtration.
- Half-life : Average of 1.7 hours in individuals with normal renal function; prolonged in elderly patients and those with renal impairment .
Case Studies and Trials
-
Inhaled this compound for Bronchiectasis :
A post hoc analysis of the AIR-BX studies revealed that inhaled this compound significantly improved symptoms in patients with bronchiectasis: -
Urinary Tract Infections (UTI) :
In clinical trials involving 681 patients with UTIs caused by susceptible gram-negative bacteria: -
Combination Therapy with Avibactam :
Studies evaluating this compound in combination with avibactam showed enhanced efficacy against metallo-beta-lactamase-producing organisms. The combination therapy resulted in significant reductions in bacterial density compared to monotherapy .
Safety Profile
The safety profile of this compound has been evaluated in numerous clinical trials involving thousands of patients. Common adverse effects include:
- Local reactions at the injection site
- Rash
- Diarrhea
- Nausea and vomiting
Serum enzyme levels (SGOT and SGPT) showed slight increases but were comparable between this compound and control groups, indicating a generally favorable safety profile .
Summary of Key Findings
Parameter | Value/Outcome |
---|---|
Mechanism | Inhibition of PBP3 leading to cell lysis |
Spectrum | Effective against gram-negative bacteria |
Absorption | <1% orally; complete intramuscular absorption |
Half-life | ~1.7 hours |
Microbiologic Cure Rate (UTI) | 84% (single dose), 85% (multiple doses) |
Adverse Effects | Local reactions, rash, gastrointestinal symptoms |
特性
Key on ui mechanism of action |
The bactericidal action of aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that aztreonam interferes with an autolysin inhibitor. |
---|---|
CAS番号 |
85506-30-5 |
分子式 |
C13H17N5O8S2 |
分子量 |
435.4 g/mol |
IUPAC名 |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m1/s1 |
InChIキー |
WZPBZJONDBGPKJ-PSGLRMFWSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
異性体SMILES |
C[C@@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N |
正規SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Key on ui other cas no. |
78110-38-0 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
溶解性 |
Insoluble |
同義語 |
Az threonam Az-threonam Azactam Azthreonam Aztreonam SQ 26,776 SQ-26,776 SQ26,776 Urobactam |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。